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molecular formula C8H8F2O B1426071 [4-(Difluoromethyl)phenyl]methanol CAS No. 444915-77-9

[4-(Difluoromethyl)phenyl]methanol

Cat. No. B1426071
M. Wt: 158.14 g/mol
InChI Key: YDYFWZBWPUDNAQ-UHFFFAOYSA-N
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Patent
US07998993B2

Procedure details

Solid pyridinium chlorochromate (8.22 g, 38.1 mmol) was added slowly to a mixture of Example 38B (4.02 g, 25.4 mmol) and celite filter aid (8.5 g) in CH2Cl2 (125 mL) at ambient temperature. The reaction was allowed to proceed for 30 min, and then filtered. The filtrate was concentrated in vacuo to give a black oil. Flash chromatography (Analogix® Intelliflash 280™; 15% EtOAc/hexanes eluant; SF40-115 g column) yielded 3.68 g (93%) of the title compound as a colorless oil. 1HNMR (300 MHz, DMSO-d6) δ 10.09 (s, 1H), 8.08-8.02 (m, 2H), 7.84-7.76 (m, 2H), 7.18 (t, J=55.5, 1H).
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[F:12][CH:13]([F:22])[C:14]1[CH:19]=[CH:18][C:17]([CH2:20][OH:21])=[CH:16][CH:15]=1>C(Cl)Cl>[F:12][CH:13]([F:22])[C:14]1[CH:15]=[CH:16][C:17]([CH:20]=[O:21])=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.22 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
4.02 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CO)F
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a black oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=C(C=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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